![molecular formula C14H11N3O2S B2699372 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide CAS No. 2034450-06-9](/img/structure/B2699372.png)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide, commonly known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a critical role in the DNA damage response pathway. CHK1 is an essential protein that regulates cell cycle progression, DNA replication, and DNA repair, making it an attractive target for cancer therapy.
Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .
Control of Plant Diseases
The compound has been used to control plant diseases . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds . Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Preparation of Biologically Active Compounds
The compound is used in the preparation of biologically active compounds . Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Development of Chemotherapeutic Agents
The compound has potential in evolving better chemotherapeutic agents . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Synthesis of Cyanoacetamide Derivatives
The compound is used in the synthesis of cyanoacetamide derivatives . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could potentially involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been suggested to have poor oral bioavailability for passively absorbed compounds . This could impact the bioavailability of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide.
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(11-5-7-17-19-11)16-9-10-3-1-6-15-13(10)12-4-2-8-20-12/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYQPJSMFJQJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.